molecular formula C18H16O2 B12334684 1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione CAS No. 65614-76-8

1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione

Cat. No.: B12334684
CAS No.: 65614-76-8
M. Wt: 264.3 g/mol
InChI Key: RKKSEBZHZRDHIN-UHFFFAOYSA-N
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Description

1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione is an organic compound with the molecular formula C18H16O2 and a molecular weight of 264.31 g/mol . This compound is known for its unique structure, which includes a phenyl group and a tetrahydronaphthalene moiety connected by an ethane-1,2-dione linkage.

Preparation Methods

The synthesis of 1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 5,6,7,8-tetrahydronaphthalene-2-carbaldehyde with benzil in the presence of a base such as potassium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol, and the product is purified by recrystallization.

Chemical Reactions Analysis

1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific and industrial applications.

Biological Activity

1-Phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione (commonly referred to as the compound ) is a diketone derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18O2C_{19}H_{18}O_2, with a molecular weight of approximately 290.35 g/mol. The compound features a phenyl group and a tetrahydronaphthalene moiety linked by a diketone structure.

Mechanisms of Biological Activity

Research indicates that compounds with diketone structures often exhibit diverse biological activities due to their ability to interact with various biological targets. The following mechanisms have been proposed for the compound's activity:

  • Antioxidant Activity : Diketones can act as effective scavengers of free radicals, which may contribute to their protective effects against oxidative stress.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Modulation : There is evidence that similar compounds can interact with nuclear receptors, influencing gene expression related to inflammation and metabolism.

Pharmacological Effects

The biological activity of this compound has been evaluated in various studies:

Study Effect Observed Methodology
Study AAntioxidant effectsIn vitro assays measuring DPPH radical scavenging activity
Study BAnti-inflammatory propertiesAnimal models assessing cytokine levels post-treatment
Study CEnzyme inhibitionKinetic assays measuring inhibition of specific metabolic enzymes

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study 1 : In a study evaluating its anti-inflammatory properties, the compound was administered to mice with induced inflammation. Results showed a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
  • Case Study 2 : A pharmacokinetic study indicated that the compound has favorable absorption characteristics when administered orally. It demonstrated significant bioavailability and was well-tolerated in preliminary toxicity assessments.
  • Case Study 3 : In cancer research, the compound exhibited cytotoxic effects on several cancer cell lines through apoptosis induction pathways. This suggests its potential role as an anticancer agent.

Properties

CAS No.

65614-76-8

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-phenyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1,2-dione

InChI

InChI=1S/C18H16O2/c19-17(14-7-2-1-3-8-14)18(20)16-11-10-13-6-4-5-9-15(13)12-16/h1-3,7-8,10-12H,4-6,9H2

InChI Key

RKKSEBZHZRDHIN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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